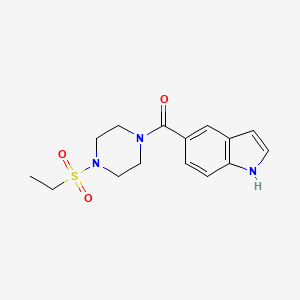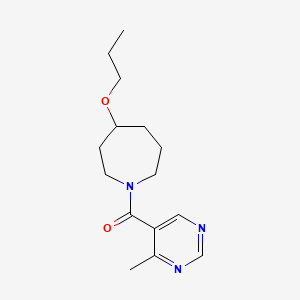![molecular formula C12H18N4O2S B7412901 [3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea](/img/structure/B7412901.png)
[3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea: is a synthetic organic compound that features a thiophene ring and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea typically involves the reaction of a thiophene derivative with a piperazine derivative under controlled conditions. The reaction may proceed through a series of steps including nucleophilic substitution and condensation reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: [3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials. It may be incorporated into polymers or coatings to enhance their properties.
Mécanisme D'action
The mechanism of action of [3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
- [3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]urea
- [3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]urea
- [3-Oxo-3-(4-methylpiperazin-1-yl)propyl]urea
Uniqueness: [3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and may result in different biological activities and chemical reactivity.
Propriétés
IUPAC Name |
[3-oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c13-12(18)14-4-3-10(17)15-5-7-16(8-6-15)11-2-1-9-19-11/h1-2,9H,3-8H2,(H3,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTYMSAUSBDIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CS2)C(=O)CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B7412825.png)
![4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7412833.png)
![1-[2-(7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7412835.png)
![[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B7412844.png)
![2-Ethyl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B7412848.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7412854.png)

![(4-Fluorophenyl)-[4-(2-methylpyridine-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7412862.png)


![1-methylsulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutane-1-carboxamide](/img/structure/B7412874.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-3-yl]-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B7412877.png)
![(1-Butan-2-yl-6-methylpyrazolo[3,4-b]pyridin-4-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7412893.png)
![2-(7-hydroxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7412904.png)
